molecular formula C9H18O<br>(CH3CH(CH3)CH2)2CO<br>C9H18O B141440 2,6-Dimethyl-4-heptanone CAS No. 108-83-8

2,6-Dimethyl-4-heptanone

Cat. No.: B141440
CAS No.: 108-83-8
M. Wt: 142.24 g/mol
InChI Key: PTTPXKJBFFKCEK-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic odor and is widely used as an industrial solvent . This compound is part of the ketone family and is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-4-heptanone can be synthesized through several methods. One common synthetic route involves the oxidation of 2,6-dimethylheptanol using an oxidizing agent such as chromic acid or potassium permanganate . Another method includes the reaction of isobutyl chloride with acetone in the presence of a base like sodium hydroxide, followed by hydrolysis .

Industrial Production Methods: Industrially, this compound is produced by the aldol condensation of isobutyraldehyde followed by hydrogenation. This method is preferred due to its efficiency and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines and alcohols.

Major Products Formed:

    Oxidation: 2,6-Dimethylheptanoic acid.

    Reduction: 2,6-Dimethylheptanol.

    Substitution: Various substituted ketones and alcohols.

Comparison with Similar Compounds

2,6-Dimethyl-4-heptanone can be compared with other similar ketones such as:

Uniqueness: this compound stands out due to its balanced properties as a solvent and its versatility in various chemical reactions. Its relatively low toxicity and high boiling point make it a preferred choice in many industrial applications .

Properties

IUPAC Name

2,6-dimethylheptan-4-one
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InChI

InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
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InChI Key

PTTPXKJBFFKCEK-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC(C)C
Source PubChem
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Molecular Formula

C9H18O, Array
Record name DIISOBUTYL KETONE
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DSSTOX Substance ID

DTXSID4025080
Record name Diisobutyl ketone
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Molecular Weight

142.24 g/mol
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Physical Description

Diisobutyl ketone appears as a clear colorless liquid. Flash point 140 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid with a mild, sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid with a fruity and sweet or menthol-like odour, Colorless liquid with a mild, sweet odor.
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Record name 4-Heptanone, 2,6-dimethyl-
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Boiling Point

331 °F at 760 mmHg (NTP, 1992), 169.4 °C, 169.00 °C. @ 760.00 mm Hg, 168 °C, 334 °F
Record name DIISOBUTYL KETONE
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Flash Point

140 °F (NTP, 1992), 49 °C, 120 °F (49 °C) (Closed cup), 49 °C c.c., 140 °F, 120 °F
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Solubility

Slightly soluble (NTP, 1992), Miscible with ethanol, ether; soluble in carbon tetrachloride, SOL IN CHLOROFORM, Miscible with benzene, Miscibile with most organic liquids, For more Solubility (Complete) data for DIISOBUTYL KETONE (6 total), please visit the HSDB record page., 2.64 mg/mL at 24 °C, Solubility in water: none, insoluble in water; soluble in alcohol and oils, 0.05%
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Density

0.806 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8062 at 20 °C/4 °C, Bulk density: 6.7 lb/gal at 20 °C; coefficient of expansion: 0.00101 at 20 °C, Saturated vapor density= 0.00088 lb/cu ft @ 70 °F, Relative density (water = 1): 0.805, 0.808, 0.81
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diisobutyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0216.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.9 (air= 1), Relative vapor density (air = 1): 4.9
Record name DIISOBUTYL KETONE
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Vapor Pressure

2.4 mmHg (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.23, 2 mmHg
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Source Hazardous Substances Data Bank (HSDB)
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Record name DIISOBUTYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/86
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Diisobutyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0216.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

WATER CLEAR LIQUID, Colorless oil, Colorless liquid

CAS No.

108-83-8, 68514-40-9
Record name DIISOBUTYL KETONE
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Melting Point

-51.5 °F (NTP, 1992), -41.5 °C, -42 °C, -51.5 °F, -43 °F
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Synthesis routes and methods I

Procedure details

As demonstrated by entries 4 and 5 in Table 1, at about 130° C., the conversion of the three-carbon feedstock starting from acetone and hydrogen is 16.4% and from isopropanol is 8.6%. Isopropanol becomes the major reaction product, while MIBC predominates over MIBK in the aldol product. Small amounts of mesityl oxide are also seen, however, no diisobutylketone is formed. Thus, 130° C. favors secondary alcohols over ketones and the conversion of three-carbon feedstock to aldol products is poor.
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Synthesis routes and methods II

Procedure details

Pd was found to be the most effective among metals used for the hydrogenation function of catalysts. The 1% wt. n-Pd/n-ZnCr2O4 gave the most active and selective catalyst for direct synthesis of MIBK from acetone. The highest MIBK selectivity of 72.1% was obtained at 77.3 wt % acetone conversion at 350° C. The total MIBK and DIBK selectivity of 85.6% was obtained at these conditions (Table 5, FIG. 2).
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Synthesis routes and methods III

Procedure details

10 g of acetone, 2 g of cobalt bromide (CoBr.6H2O), 2 g of triphenylphosphine and 5 g of N-methyl-2-pyrrolidone were added to a shaking-type, stainless steel autoclave having a net capacity of 100 ml, and a mixed gas of hydrogen and carbon monoxide (molar ratio of H2 /CO=1) were introduced thereto under a pressure of 180 kg/cm2 gage, and reaction was carried out at 250° C. for two hours. As a result, a selectivity to methylisobutylketone of 75% was obtained with an acetone conversion of 48.6% by mole. In addition, isopropanol, methylpentylketone, diisobutylketone, mesityl oxide, etc. were formed as by-products.
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Synthesis routes and methods IV

Procedure details

Per hour, 1.5 liters of acetone were passed by the trickle method, i.e. from above, through this tubular reactor, which was at 150° C. and under a hydrogen pressure of 25 bar. This speed corresponds to a mean residence time of about 2 hours, within which an acetone conversion of 38% was achieved. The yield of 4-methylpentan-2-one, based on material converted, was 91%; in addition, 1% of isopropanol, 3% of the double-sided aldolization product 2,6-dimethylheptan-4-one and 2% of 4-methylpent-3-en-2-one were formed. Since the last-mentioned compound is an intermediate of 4-methylpentan-2-one and can be recycled to the synthesis reaction, in order to undergo hydrogenation, the yield of desired products totalled 92%. The conversion and yields were determined by gas chromatography.
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Synthesis routes and methods V

Procedure details

DIBK is generally produced at the same time as methyl isobutyl ketone (MIBK) in a condensation reaction of acetone. However, the conversion and the selectivity for DIBK are very low and wholly insufficient.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Dimethyl-4-heptanone
Reactant of Route 2
2,6-Dimethyl-4-heptanone
Reactant of Route 3
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2,6-Dimethyl-4-heptanone
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-heptanone
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-heptanone

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